molecular formula C14H12O2S B2945343 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone CAS No. 65085-80-5

1-[4-(Phenylsulfinyl)phenyl]-1-ethanone

Cat. No.: B2945343
CAS No.: 65085-80-5
M. Wt: 244.31
InChI Key: CROHGGUWSDCQOC-UHFFFAOYSA-N
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Description

“1-[4-(Phenylsulfinyl)phenyl]-1-ethanone” is a chemical compound with the molecular formula C14H12O2S . It is offered by some chemical suppliers.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be found in chemical databases .

Scientific Research Applications

Electrochemical Synthesis and Derivatives

  • The electrochemical oxidation of related compounds in the presence of arylsulfinic acids leads to the development of new phenylpiperazine derivatives, providing an environmentally friendly method for synthesis with high atom economy. This method avoids hazardous reagents and operates under ambient conditions, suggesting potential for synthesizing derivatives of 1-[4-(Phenylsulfinyl)phenyl]-1-ethanone for various applications (Nematollahi & Amani, 2011).

Photoremovable Protecting Groups

  • A study introduced a new photoremovable protecting group for carboxylic acids, showcasing a method that could potentially be applied to compounds related to this compound, indicating its utility in controlled release and synthesis applications (Walters N. Atemnkeng et al., 2003).

Asymmetric Synthesis and Chiral Induction

  • Research on the asymmetric synthesis of phenyl ketone cyanohydrins from derivatives of this compound highlights the compound's role in enabling high yields and excellent stereoselectivities through remote 1,4-asymmetric induction processes. This demonstrates the compound's significance in the synthesis of optically active substances (J. L. García Ruano et al., 2005).

Antimicrobial and Antioxidant Activities

  • The synthesis and antimicrobial activity study of various derivatives indicate the potential of this compound in contributing to the development of new antimicrobial agents. Derivatives have been shown to exhibit significant activity against bacteria and fungi, highlighting the therapeutic potential of compounds synthesized from this compound (L. Jyothish Kumar & V. Vijayakumar, 2017).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

  • The synthesis of functional aromatic multisulfonyl chlorides and their precursors demonstrates the versatility of this compound derivatives in forming complex organic molecules. This research lays the groundwork for using such compounds in the synthesis of dendritic and other complex molecules, indicating broad applications in materials science and organic synthesis (Percec et al., 2001).

Properties

IUPAC Name

1-[4-(benzenesulfinyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-11(15)12-7-9-14(10-8-12)17(16)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROHGGUWSDCQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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